Trimethoxy(propyl)silane
Overview
Description
Trimethoxy(propyl)silane is a silicon-based compound that is used in various chemical reactions and material synthesis. It is characterized by the presence of a propyl group attached to a silicon atom, which is further connected to three methoxy groups. This structure allows it to act as a precursor for the synthesis of polymers and other silicon-containing compounds.
Synthesis Analysis
The synthesis of trimethoxy(propyl)silane derivatives can be achieved through various methods. For instance, the paper titled "Simple synthesis of β-trifluoromethylstyrenes using (E)-trimethyl-(3,3,3-trifluoroprop-1-enyl)silane" discusses the synthesis of a related compound, (E)-trimethyl-(3,3,3-trifluoroprop-1-enyl)silane, which is used in Hiyama cross-coupling reactions to produce β-trifluoromethylstyrene derivatives . Although not directly trimethoxy(propyl)silane, this demonstrates the versatility of silane compounds in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of trimethoxy(propyl)silane derivatives plays a crucial role in their reactivity and the properties of the resulting materials. For example, the copolymerization of γ-methacryloxypropyl trimethoxy silane (MPTMS) with other monomers such as styrene, acrylonitrile, and methyl methacrylate has been studied, revealing that the reactivity ratios of the monomers are influenced by the presence of the trimethoxy silane group .
Chemical Reactions Analysis
Trimethoxy(propyl)silane and its derivatives participate in a variety of chemical reactions. The copolymerization reactions involving MPTMS result in materials with different blocks of MPTMS units interrupted by organic comonomer units, affecting the properties of the resulting copolymers . Additionally, the decomposition of trimethyl(2-propynyloxy)silane (TMPSi) by infrared laser-photosensitization leads to the formation of unsaturated hydrocarbons and a solid polydimethylsiloxane phase .
Physical and Chemical Properties Analysis
The physical and chemical properties of materials derived from trimethoxy(propyl)silane are influenced by the molecular structure and the nature of the chemical reactions they undergo. For instance, the copolymerization of MPTMS with various monomers affects the solubility and thermal behavior of the resulting copolymers . The laser-induced photolysis of gaseous trimethyl(vinyloxy)silane results in the formation of nano-sized cross-linked polyoxocarbosilane with superior thermal stability . Moreover, the preparation of free-standing films from 3-mercaptopropyl(trimethoxy)silane copolymers demonstrates the ability to create materials with specific functional groups that are stable at high temperatures .
Scientific Research Applications
Polymer Composites : It's used to modify silica nanoparticles, impacting surface properties like grafting density and surface energy, essential for optimal interfacial bonding in polymer composites (Ji et al., 2017).
Corrosion Protection : Studies demonstrate its role in forming protective layers on metals like copper, enhancing corrosion resistance through improved bond formation (Zucchi et al., 2007).
Microfluidics : In microfluidics, it is utilized for bonding plastic substrates to PDMS membranes, creating durable devices for high-pressure applications (Lee & Ram, 2009).
Polymerization and Vapour Deposition : It's involved in UV laser-induced gas-phase polymerization, leading to the deposition of polymers with unique properties (Pola & Morita, 1997).
Surface Modification and Protection : It plays a role in surface modification, such as creating protective coatings on metals like bronze, enhancing corrosion resistance and durability (Chiavari et al., 2013).
Wood-Polymer Composites : It's used for modifying silicate-based minerals in wood-polymer composites, affecting mechanical, thermal, and rheological properties (Koohestani et al., 2017).
Thin Film Adhesiveness : It enhances the adhesiveness of thin films like indium tin oxide on substrates, which is critical in electronics (Wu et al., 2010).
Photograft Polymerization : Employed in photograft polymerization, allowing for innovative applications in materials science (Kobayashi et al., 1992).
Interface Engineering : Key in interface modification, promoting joining of different materials through plastic deformation and heat treatment (Hoppe et al., 2016).
Dielectric Nanocomposites : It's integral in creating dielectric nanocomposites with enhanced thermal conductivity and stability, relevant for microelectronics (Gu et al., 2016).
Safety And Hazards
Trimethoxy(propyl)silane is classified as a flammable liquid and causes skin irritation . It is advised to avoid contact with skin, eyes, and clothing, and to not ingest or breathe vapors or spray mist . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .
Future Directions
Trimethoxy(propyl)silane is an important substance for producing silane coupling agents . It contains both hydrolyzable siloxane bonds as well as an active silicon-hydrogen bond, which can be utilized in a series of reactions, such as copolymerization, polycondensation, and disproportionation reactions . These reactions have many possible downstream products which are used to manufacture diverse coupling agents, silylating substances for plastic surfaces, and reagents for thermal insulation production .
properties
IUPAC Name |
trimethoxy(propyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O3Si/c1-5-6-10(7-2,8-3)9-4/h5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYALQRYBUJWDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[Si](OC)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26355-29-3 | |
Record name | Propyltrimethoxysilane homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26355-29-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6042494 | |
Record name | Trimethoxypropylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6042494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | Silane, trimethoxypropyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trimethoxypropylsilane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18343 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
7.8 [mmHg] | |
Record name | Trimethoxypropylsilane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18343 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Trimethoxypropylsilane | |
CAS RN |
1067-25-0 | |
Record name | Propyltrimethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1067-25-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethoxypropylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067250 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, trimethoxypropyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trimethoxypropylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6042494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethoxypropylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.661 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIMETHOXYPROPYLSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T72C7N9XO2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.